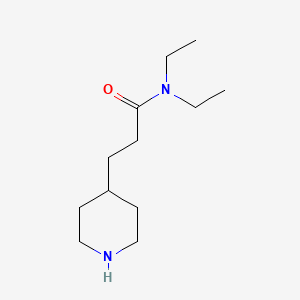
N,N-diethyl-3-(piperidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-(piperidin-4-yl)propanamide: is an organic compound with the molecular formula C12H24N2O . It is a derivative of piperidine and is known for its applications in various fields of scientific research and industry.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
N,N-diethyl-3-(piperidin-4-yl)propanamide is a complex compound with a structure similar to that of fentanyl . The primary targets of this compound are likely to be opioid receptors, specifically the mu-opioid receptors, which play a crucial role in pain perception .
Mode of Action
The compound interacts with its targets by binding to the opioid receptors in the central nervous system. This binding mimics the action of endorphins, natural pain-relieving chemicals produced in the body. The binding of this compound to these receptors can result in analgesic effects, providing relief from pain .
Biochemical Pathways
The activation of the mu-opioid receptors by this compound can lead to the inhibition of adenylate cyclase. This inhibition decreases the conversion of ATP to cyclic AMP, reducing the release of pain neurotransmitters such as substance P, glutamate, and calcitonin gene-related peptide. This results in the modulation of the pain pathway and the perception of pain .
Pharmacokinetics
Fentanyl and its analogs are usually well absorbed in the body, widely distributed, metabolized primarily by the liver, and excreted in urine . The bioavailability of this compound would depend on factors such as the route of administration and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of pain perception. By binding to and activating the mu-opioid receptors, this compound can effectively reduce the sensation of pain. Prolonged use can lead to tolerance and dependence, similar to other opioids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other drugs or substances, and physiological conditions such as pH and temperature . For instance, certain drugs can induce or inhibit the enzymes involved in the metabolism of this compound, thereby affecting its efficacy and duration of action .
Orientations Futures
Piperidine derivatives, including “N,N-diethyl-3-(piperidin-4-yl)propanamide”, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, and their importance in the pharmaceutical industry is expected to grow . Future research may focus on the development of more efficient synthesis methods and the exploration of new therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-diethyl-3-(piperidin-4-yl)propanamide typically begins with piperidine and diethylamine.
Reaction Conditions: The reaction involves the alkylation of piperidine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. This is followed by the reaction with diethylamine to form the final product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-diethyl-3-(piperidin-4-yl)propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
- N,N-diethyl-3-(piperidin-4-yl)butanamide
- N,N-diethyl-3-(piperidin-4-yl)pentanamide
- N,N-diethyl-3-(piperidin-4-yl)hexanamide
Uniqueness:
- The presence of the propanamide group in N,N-diethyl-3-(piperidin-4-yl)propanamide distinguishes it from other similar compounds, influencing its chemical reactivity and biological activity.
- The specific arrangement of functional groups contributes to its unique properties and applications in various fields.
Propriétés
IUPAC Name |
N,N-diethyl-3-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-14(4-2)12(15)6-5-11-7-9-13-10-8-11/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFOVMSNIMZIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
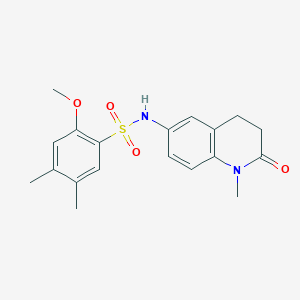
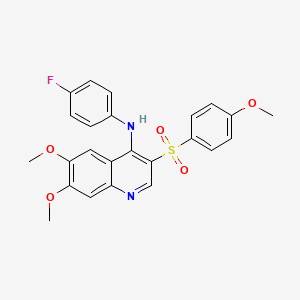
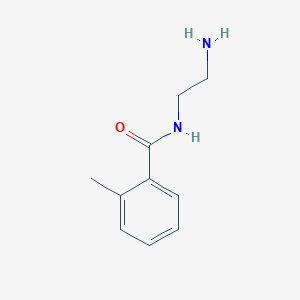
![5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE](/img/structure/B2966997.png)
![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)
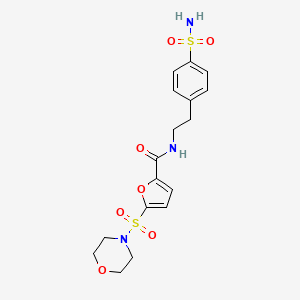
![3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2967000.png)

![2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2967006.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2967008.png)
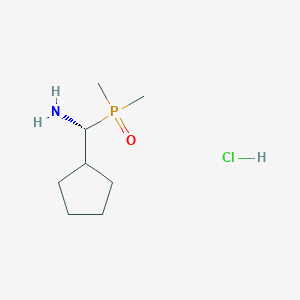
![2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide](/img/structure/B2967012.png)
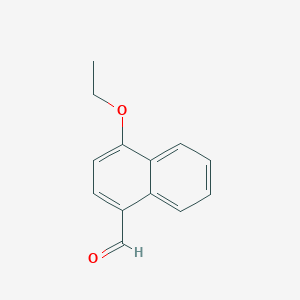
![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)
